molecular formula C5H8ClNO B8333584 Prolyl chloride

Prolyl chloride

Cat. No.: B8333584
M. Wt: 133.57 g/mol
InChI Key: VTVJMWZZVJSEMO-BYPYZUCNSA-N
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Description

Prolyl chloride, also known as D-Prolyl chloride, is a chemical compound with the molecular formula C5H8ClNO. It is a derivative of proline, an amino acid, and is characterized by the presence of a chloride group attached to the proline structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prolyl chloride can be synthesized through the reaction of proline with thionyl chloride (SOCl2). The reaction typically involves the following steps:

  • Dissolving proline in an appropriate solvent such as dichloromethane.
  • Adding thionyl chloride to the solution.
  • Allowing the reaction to proceed at room temperature or under reflux conditions.
  • Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions

Prolyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or alcohols.

    Acylation Reactions: this compound can be used as an acylating agent in the synthesis of peptides and other organic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Dichloromethane, tetrahydrofuran, and other non-polar solvents are typically used.

    Conditions: Reactions are often carried out at room temperature or under mild heating.

Major Products Formed

    Peptides: this compound is used in peptide synthesis, leading to the formation of proline-containing peptides.

    Esters and Amides: Reactions with alcohols and amines result in the formation of esters and amides, respectively.

Scientific Research Applications

Prolyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prolyl chloride involves its reactivity as an acylating agent. The chloride group is highly reactive and can be readily substituted by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Prolyl chloride can be compared with other similar compounds such as:

    Proline: The parent amino acid from which this compound is derived.

    N-Tosyl-(S)-Prolyl Chloride: A derivative used in kinetic resolution of racemic mixtures.

    Chiral Proline-Based Reagents: Used in asymmetric synthesis and organocatalysis.

Uniqueness

This compound is unique due to its specific reactivity as an acylating agent and its applications in peptide synthesis and other organic reactions. Its ability to form stable intermediates and products makes it valuable in various fields of research and industry.

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

(2S)-pyrrolidine-2-carbonyl chloride

InChI

InChI=1S/C5H8ClNO/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2/t4-/m0/s1

InChI Key

VTVJMWZZVJSEMO-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)Cl

Canonical SMILES

C1CC(NC1)C(=O)Cl

Origin of Product

United States

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